molecular formula C63H88CoN14O14P B1669377 vitamin B12 CAS No. 68-19-9

vitamin B12

Cat. No.: B1669377
CAS No.: 68-19-9
M. Wt: 1355.4 g/mol
InChI Key: FDJOLVPMNUYSCM-AZCDKEHOSA-L
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Description

Coenzyme B12, chemically known as adenosylcobalamin, is a remarkable compound containing a trivalent cobalt ion. It forms a large cyclic structure with four reduced pyrrole rings connected, resembling a single corrin ring (similar to porphyrins). Notably, it is the only vitamin that contains a metal element – cobalt. Adenosylcobalamin appears as red crystalline powder, odorless and soluble in water, but insoluble in ethanol, acetone, chloroform, and ether. Its stability peaks at a weakly acidic pH (around 4.5–5.0), but it decomposes in strong acidic (pH < 2) or alkaline solutions. Interestingly, higher animals and plants cannot synthesize vitamin B12; it is exclusively produced by microorganisms in nature. Humans require intrinsic factor (secreted by gastric parietal cells) for its absorption, making it unique among vitamins. Coenzyme B12 plays a crucial role in red blood cell production, preventing pernicious anemia, and safeguarding the nervous system from damage .

Mechanism of Action

Target of Action

Vitamin B12, also known as Cyanocobalamin, primarily targets two enzymes in the human body: methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in DNA synthesis and cellular energy production .

Mode of Action

This compound serves as a cofactor for the aforementioned enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . In this process, this compound facilitates the conversion of homocysteine to methionine, which is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation .

Biochemical Pathways

This compound is an essential cofactor of two important biochemical pathways: the degradation of methylmalonic acid and the synthesis of methionine from homocysteine . Methionine is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation .

Pharmacokinetics

This compound is quickly absorbed from intramuscular (IM) and subcutaneous (SC) sites of injection, with peak plasma concentrations achieved about 1 hour after IM injection . Orally administered this compound binds to intrinsic factor (IF) during its transport through the stomach . This binding is necessary for the active absorption of this compound from the gastrointestinal tract .

Result of Action

This compound plays an essential role in red blood cell formation, cell metabolism, nerve function, and the production of DNA, the molecules inside cells that carry genetic information . It also has neuroprotective and anti-inflammatory properties . Intervention studies in humans have reported beneficial effects of better this compound status or this compound therapy in multiple sclerosis, Parkinson’s disease, myalgic encephalomyelitis, autism, and amyotrophic lateral sclerosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain intestinal bacteria can affect the absorption of this compound . Additionally, the bioavailability of this compound can be affected by the form in which it is ingested. For example, the bioavailability of nasal or sublingual B12 preparations is low . The efficacy of this compound can also be influenced by dietary factors, as it is present in foods of animal origin, such as meat, eggs, and milk .

Biochemical Analysis

Biochemical Properties

Cyanocobalamin acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase, which are involved in DNA methylation and nucleotide synthesis . These processes are essential for DNA replication and transcription, and any impairment can result in genetic instability .

Cellular Effects

Cyanocobalamin is essential for the normal functioning of the nervous system via its role in the synthesis of myelin, and in the circulatory system in the maturation of red blood cells in the bone marrow . Deficiency of Cyanocobalamin can lead to a range of problems, including extreme tiredness, a lack of energy, pins and needles, a sore and red tongue, mouth ulcers, muscle weakness, problems with vision, psychological problems, and problems with memory, understanding, and judgement .

Molecular Mechanism

Cyanocobalamin is a coordination complex of cobalt, which occupies the center of a corrin ligand and is further bound to a benzimidazole ligand and adenosyl group . It is required by animals, which use it as a cofactor in DNA synthesis, and in both fatty acid and amino acid metabolism .

Temporal Effects in Laboratory Settings

The stability of Cyanocobalamin has been studied in laboratory settings. Prior studies have shown that light-unprotected serum specimens are stable for vitamin B12 for up to 4–24 hours .

Dosage Effects in Animal Models

The effects of Cyanocobalamin vary with different dosages in animal models. For instance, significant quantities of plasma insulin were found in animal models when Cyanocobalamin was administered, showing a dose-response relationship .

Metabolic Pathways

Cyanocobalamin is involved in several metabolic pathways. Central Cyanocobalamin metabolism nodes include folate metabolism and the synthesis of the citric acid cycle intermediates and succinyl-CoA .

Transport and Distribution

Cyanocobalamin is transported and distributed within cells and tissues. In the duodenum, digestive enzymes free the Cyanocobalamin from haptocorrin, and this freed Cyanocobalamin combines with intrinsic factor, a transport and delivery binding protein secreted by the stomach’s parietal cells .

Subcellular Localization

The subcellular distribution of Cyanocobalamin was studied during its absorption in the guinea-pig ileum. At two hours, labelled Cyanocobalamin was concentrated in brush border and lysosomal fractions of ileal homogenates, with some remaining in the sample layer. In contrast, at four hours, labelled Cyanocobalamin was concentrated predominantly in the cytosol .

Preparation Methods

Synthetic Routes: The synthesis of coenzyme B12 involves several steps, including the incorporation of cobalt into the corrin ring. While the detailed synthetic routes are complex, they typically start from precursors like cyanocobalamin. These routes often employ organometallic chemistry and enzymatic transformations.

Industrial Production: Industrial production methods primarily rely on microbial fermentation. Bacteria (such as Propionibacterium freudenreichii and Pseudomonas denitrificans) synthesize vitamin B12. The fermentation process yields significant quantities of adenosylcobalamin, which can then be purified for commercial use.

Chemical Reactions Analysis

Coenzyme B12 participates as a coenzyme in various enzymatic reactions. Notably, it serves as a cofactor for enzymes involved in radical-mediated 1,2-carbon skeleton rearrangements. Some common reactions include:

    Methylmalonyl-CoA Mutase: Converts methylmalonyl-CoA to succinyl-CoA, crucial for fatty acid metabolism.

    Methionine Synthase: Catalyzes the conversion of homocysteine to methionine, essential for protein synthesis.

    Ribonucleotide Reductase: Involved in DNA synthesis by converting ribonucleotides to deoxyribonucleotides.

Reagents and conditions vary depending on the specific reaction. Major products include modified metabolites, such as succinyl-CoA and methionine.

Scientific Research Applications

Coenzyme B12 finds applications across various fields:

    Medicine: Used to treat pernicious anemia and other cobalamin deficiencies.

    Biochemistry: Essential for DNA synthesis, amino acid metabolism, and fatty acid utilization.

    Neurology: Protects nerve cells and supports cognitive function.

    Industry: Added to animal feed and used in biotechnological processes.

Comparison with Similar Compounds

Coenzyme B12 stands out due to its cobalt content and unique role in human health. Other related compounds include methylcobalamin (another active form of vitamin B12) and synthetic analogs.

Properties

CAS No.

68-19-9

Molecular Formula

C63H88CoN14O14P

Molecular Weight

1355.4 g/mol

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

FDJOLVPMNUYSCM-AZCDKEHOSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Appearance

Solid powder

boiling_point

300
> 300 °C

Color/Form

Dark red crystals or an amorphous or crystalline red powder
Dark-red crystals or red powde

melting_point

> 300

68-19-9
13422-55-4

physical_description

Dark red odorless solid;  Hygroscopic;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5
Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C.
Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity.
Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity.

solubility

Soluble in alcohol;  insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

B 12, Vitamin
B12, Vitamin
Cobalamin
Cobalamins
Cyanocobalamin
Eritron
Vitamin B 12
Vitamin B12

vapor_pressure

2.06X10-11 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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